molecular formula C16H23ClN2O4S B7717655 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide

Cat. No. B7717655
M. Wt: 374.9 g/mol
InChI Key: OXPTUWFSOGCXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic effects in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.

Mechanism of Action

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a reduction in brain activity and a calming effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. Studies have shown that this compound increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has several advantages as a research tool in the laboratory. It is a potent inhibitor of GABA transaminase, which allows for the manipulation of GABA levels in the brain. Moreover, this compound is highly selective for GABA transaminase, which minimizes off-target effects. However, this compound has limitations as a research tool, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide. One potential direction is the development of novel derivatives of this compound that have improved solubility and pharmacokinetic properties. Moreover, further studies are needed to determine the long-term effects of this compound on brain function and behavior. Additionally, studies are needed to determine the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia.

Synthesis Methods

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The process involves the use of starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride, N-cyclopropylpiperidine-4-carboxylic acid, and N,N-dimethylformamide. The synthesis method has been extensively studied and optimized to produce high yields of pure this compound.

Scientific Research Applications

1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, this compound has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPTUWFSOGCXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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